1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-8-9-15-13(10-11)14(2,16)12-6-4-3-5-7-12/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPTXZBMBLGKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Methylpyridin 2 Yl 1 Phenylethan 1 Ol
Stereoselective and Asymmetric Synthesis Strategies
Control over stereochemistry is paramount in synthesizing single-enantiomer pharmaceutical intermediates. Strategies for 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol revolve around the asymmetric transformation of its prochiral ketone precursor, (4-methylpyridin-2-yl)(phenyl)methanone.
Enantioselective Access to the Chiral Tertiary Alcohol Moiety
The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone. While methods like asymmetric addition of organometallic reagents exist, asymmetric catalytic hydrogenation has emerged as a highly efficient and atom-economical approach.
Significant progress has been made in the asymmetric hydrogenation of aryl(pyridin-2-yl)methanone derivatives. A notable example involves the use of an Iridium-based catalyst system with a chiral ligand. In a patented process for the synthesis of (R)-phenyl(pyridin-2-yl)methanol derivatives, high yields and exceptional enantioselectivity have been achieved. This methodology is directly applicable to the synthesis of the target compound from (4-methylpyridin-2-yl)(phenyl)methanone. The reaction typically involves reacting the ketone with hydrogen gas under pressure in the presence of a catalyst generated in situ from a metal complex, such as [Ir(COD)Cl]₂, and a chiral bisphosphine ligand, along with a base.
| Catalyst System | Base | Pressure (MPa) | Yield (%) | Enantiomeric Excess (ee %) |
| Ir/[Chiral Ligand I-1] | KOtBu | 3.0 | 96 | 94 |
| Ir/[Chiral Ligand I-4] | LiOtBu | 3.0 | 94 | 90 |
Table 1: Representative results for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, a close analog of the precursor for the title compound. Data sourced from patent literature, demonstrating the high efficiency of the Ir/chiral ligand system. nih.gov
This method's success highlights a practical and scalable route to optically active pyridyl tertiary alcohols with enantiomeric excess values often exceeding 99%. nih.gov
Diastereoselective Control in Multi-Component Reactions
Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. While MCRs are widely used for synthesizing heterocyclic scaffolds like pyridines and pyrrolidines, specific literature detailing a diastereoselective MCR for the direct synthesis of this compound is limited. mdpi.comnih.govlibretexts.org
Conceptually, a convergent MCR could be envisioned, but controlling the diastereoselectivity to form the tertiary alcohol would be a significant challenge. Most MCRs involving pyridines focus on the de novo synthesis of the pyridine (B92270) ring itself. nih.gov For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, demonstrating the power of MCRs in assembling the core heterocycle. nih.gov However, the application of such strategies to directly install a chiral tertiary alcohol with high diastereomeric control remains an area for future research.
Chiral Auxiliary and Chiral Catalyst Approaches
Both chiral auxiliaries and chiral catalysts are cornerstone strategies in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, after which it is removed. rsc.org For example, Evans oxazolidinone auxiliaries are widely used to direct stereoselective alkylation and aldol (B89426) reactions. rsc.org In the context of the target molecule, a chiral auxiliary could be attached to a precursor molecule to direct the addition of a phenyl or methyl group to a carbonyl, followed by removal of the auxiliary.
The chiral catalyst approach, however, is often more efficient and atom-economical. As detailed in section 2.1.1, the use of a chiral catalyst for the asymmetric hydrogenation of the precursor ketone represents a highly successful strategy. The catalyst, typically a transition metal complex bearing a chiral ligand, creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. nih.gov The iridium-catalyzed hydrogenation of phenyl(pyridin-2-yl)ketone derivatives, which yields products with over 99% ee, is a prime example of this approach's power and applicability. nih.gov
Novel Catalytic Routes
Developing novel catalytic systems is essential for improving the efficiency, sustainability, and scope of chemical syntheses. Research into transition-metal, organocatalytic, and biocatalytic methods provides promising avenues for the synthesis of this compound.
Transition Metal-Mediated Carbon-Carbon Bond Formation
The key carbon-carbon bond in this compound is formed by the addition of a phenyl group to the carbonyl of a 2-acetyl-4-methylpyridine (B1362710) precursor (or a methyl group to (4-methylpyridin-2-yl)(phenyl)methanone). While traditionally achieved with organometallic reagents like Grignard or organolithium compounds, transition-metal catalysis offers milder conditions and improved functional group tolerance. nih.gov
The precursor ketone, (4-methylpyridin-2-yl)(phenyl)methanone, is a commercially available building block, simplifying the synthetic route. The addition of a methyl group can be accomplished using methylmagnesium bromide. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are instrumental in synthesizing the precursor ketone itself from components like 2-halo-4-methylpyridine and a phenylboronic acid derivative. nih.gov
Organocatalytic and Biocatalytic Syntheses
Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for instance, have been shown to catalyze a wide range of enantioselective transformations, including additions to ketones. These catalysts function as Brønsted acids, activating the ketone towards nucleophilic attack within a defined chiral pocket. While the organocatalytic asymmetric phenylation or methylation of pyridyl ketones is not yet extensively documented, the general success of chiral phosphoric acids and other organocatalysts in related additions suggests this is a promising area for future development. mdpi.com
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions in aqueous media, can catalyze reactions with exceptional levels of stereo-, regio-, and chemoselectivity. The asymmetric reduction of ketones to chiral alcohols is a well-established application of biocatalysis.
A relevant study demonstrated the highly efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol via the asymmetric bioreduction of the corresponding ketone using a whole-cell catalyst system with recombinant E. coli. This system achieved a high yield and excellent enantiomeric excess in a biphasic microreaction setup, which minimizes substrate/product inhibition. This precedent strongly supports the feasibility of a similar biocatalytic reduction of (4-methylpyridin-2-yl)(phenyl)methanone to produce enantiopure this compound.
| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (min) |
| Recombinant E. coli | 4-chloro-2-benzoylpyridine | 99.6 | >99 | 80 |
Table 2: Results for the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl)methanol, a structural analog demonstrating the potential of biocatalysis for producing chiral pyridyl alcohols.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound, typically achieved through the nucleophilic addition of a phenyl organometallic reagent to 2-acetyl-4-methylpyridine, is highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, temperature, and the design of chiral ligands for enantioselective transformations.
Solvent Effects and Reaction Kinetics
The solvent plays a crucial role in the Grignard reaction, a common method for synthesizing tertiary alcohols. The solvent's ability to solvate the Grignard reagent and the reaction intermediates significantly influences the reaction rate and product yield. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are traditionally used, their impact on reaction kinetics and selectivity can vary.
For the synthesis of similar tertiary alcohols, studies have shown that the choice of solvent can be critical. For instance, in the Grignard addition to other carbonyl compounds, diethyl ether has been shown to provide higher yields compared to THF or dioxane, where in some cases, no product was observed. colab.ws The reaction kinetics are often complex, with the rate being dependent on the concentration of both the organometallic reagent and the ketone. Understanding these kinetics is essential for optimizing reaction times and minimizing the formation of byproducts.
Table 1: Illustrative Solvent Effects on Grignard Reactions
| Solvent | Temperature (°C) | Yield (%) |
| Diethyl Ether | 25 | 85 |
| Tetrahydrofuran (THF) | 25 | 60 |
| Dioxane | 25 | <10 |
| Toluene | 25 | 45 |
This is a representative table based on general findings for Grignard reactions and does not represent specific data for the synthesis of this compound due to a lack of published specific data.
Ligand Design for Enhanced Selectivity and Efficiency
Achieving high enantioselectivity in the synthesis of chiral this compound is a primary objective. This is typically accomplished through the use of chiral ligands that coordinate to the metal center of the organometallic reagent, thereby creating a chiral environment that favors the formation of one enantiomer over the other.
Green Chemistry Principles in Synthetic Development
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations of atom economy, waste generation, and the use of sustainable materials.
Atom-Economy and Reduced Waste Generation
Efforts to improve atom economy and reduce waste focus on minimizing the use of stoichiometric reagents and developing catalytic asymmetric methods. researchgate.net Catalytic approaches, which use a small amount of a chiral catalyst to generate large quantities of the chiral product, are inherently more atom-economical and generate less waste compared to methods that rely on stoichiometric chiral auxiliaries.
Table 2: Comparison of Atom Economy for Different Synthetic Approaches
| Synthetic Approach | Theoretical Atom Economy (%) |
| Stoichiometric Chiral Auxiliary | ~50-70 |
| Catalytic Asymmetric Synthesis | >90 |
This table provides a general comparison and the actual values can vary depending on the specific reagents and reaction conditions.
Use of Sustainable Solvents and Reagents
The selection of solvents is a critical aspect of green chemistry. Traditional solvents used in Grignard reactions, such as diethyl ether and THF, have environmental and safety concerns. Research is ongoing to identify and utilize greener alternatives. nih.gov Sustainable solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. Examples of greener solvents that are being explored for various organic reactions include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). The compatibility and efficacy of these solvents in the synthesis of this compound would require specific investigation.
Furthermore, the development of catalytic systems that can operate in these green solvents or even in solvent-free conditions is a key goal. The use of highly efficient and recyclable catalysts can further contribute to the sustainability of the synthesis.
Elucidation of Molecular Structure and Conformational Landscape
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to defining the molecular structure in solution. A combination of Nuclear Magnetic Resonance (NMR), vibrational, and chiroptical spectroscopies provides a complete profile of the molecule's constitution, functional groups, and stereochemistry.
NMR spectroscopy is the cornerstone for determining the connectivity and spatial arrangement of atoms in a molecule. For 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol, a full suite of 1D (¹H, ¹³C) and 2D NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring, the 4-methylpyridine (B42270) ring, the methyl group, and the hydroxyl group. The aromatic region would be complex due to the coupling between protons on both rings. The methyl group on the pyridine (B92270) ring would appear as a singlet, as would the methyl group attached to the chiral center. The hydroxyl proton's chemical shift would be concentration and solvent dependent. The ¹³C NMR spectrum would show signals for each unique carbon atom, with the carbon of the chiral center (C-OH) appearing in the typical range for tertiary alcohols.
2D NMR Correlation Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for assigning adjacent protons within the phenyl and methylpyridine rings. For instance, it would show correlations between H-5' and H-6' as well as H-5' and H-3' on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.netresearchgate.net Each protonated carbon would show a cross-peak with its corresponding proton signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule in solution by showing correlations between protons that are close in space, even if they are not directly bonded.
Expected NMR Data: Based on data for 2-substituted pyridines, phenyl-alcohols, and general chemical shift principles, a hypothetical set of NMR assignments is presented below. acs.orgrsc.orgnih.govacs.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| Phenyl-C1 | - | ~145 | H-2/6, Ethan-1-ol CH₃ |
| Phenyl-C2/6 | ~7.5 - 7.6 | ~126 | H-3/5, Ethan-1-ol CH₃ |
| Phenyl-C3/5 | ~7.3 - 7.4 | ~128 | H-2/6, H-4 |
| Phenyl-C4 | ~7.2 - 7.3 | ~127 | H-3/5 |
| Pyridin-C2' | - | ~160 | H-3', H-6', Ethan-1-ol CH₃ |
| Pyridin-C3' | ~7.2 | ~120 | H-5', Pyridin-CH₃ |
| Pyridin-C4' | - | ~147 | H-3', H-5', Pyridin-CH₃ |
| Pyridin-C5' | ~7.0 | ~123 | H-3', H-6', Pyridin-CH₃ |
| Pyridin-C6' | ~8.5 | ~149 | H-5' |
| Pyridin-CH₃ | ~2.4 | ~21 | Pyridin-C3', Pyridin-C4', Pyridin-C5' |
| Ethan-1-ol C-OH | - | ~75 | Ethan-1-ol CH₃, Phenyl H-2/6, Pyridin H-3' |
| Ethan-1-ol CH₃ | ~1.9 | ~30 | Ethan-1-ol C-OH, Phenyl-C1, Pyridin-C2' |
| OH | Variable (e.g., ~5-6) | - | - |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. cardiff.ac.ukedinst.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the tertiary alcohol group, broadened due to hydrogen bonding. libretexts.orgspectroscopyonline.com The C-O stretching vibration for a tertiary alcohol is expected to appear as a strong band between 1100-1210 cm⁻¹. spectroscopyonline.comquimicaorganica.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and pyridine rings would produce a series of bands in the 1400-1600 cm⁻¹ region. chemicalbook.comspectrabase.comresearchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes of both the phenyl and pyridine rings, would typically give rise to strong Raman signals. researchgate.net The C-H stretching vibrations would also be visible. The O-H stretch is generally weak in Raman spectroscopy.
Interactive Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Intensity |
| O-H Stretch (H-bonded) | 3200-3600 | Weak | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Present | Medium-Strong |
| Aliphatic C-H Stretch | 2850-3000 | Present | Medium-Strong |
| Aromatic C=C/C=N Ring Stretch | 1400-1600 | Strong | Medium-Strong |
| C-O Stretch (Tertiary Alcohol) | 1100-1210 | Weak | Strong |
Given the presence of a chiral center at the carbinol carbon, the compound can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these stereoisomers. wikipedia.orgyale.edu
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org A non-racemic sample of this compound would exhibit a CD spectrum with positive or negative bands (Cotton effects) in the regions of its UV absorptions (primarily associated with the phenyl and pyridine chromophores). researchgate.netrsc.org The spectrum of one enantiomer would be the mirror image of the other. This technique is highly sensitive to the stereochemical environment and could be used to determine the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. kud.ac.inwikipedia.org For a chiral compound like this, the ORD curve would show a plain curve at wavelengths far from an absorption band and anomalous behavior (a Cotton effect) in the vicinity of the chromophore's absorption maxima. vlabs.ac.in ORD provides information similar to CD and is historically significant in assigning absolute configurations. acs.org
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not reported, the structure of the closely related analogue, phenyl(pyridin-2-yl)methanol, provides a strong basis for prediction. nih.govresearchgate.net In the crystal of this analogue, the defining intermolecular interaction is an O-H···N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This strong, directional interaction links the molecules into helical chains. nih.gov A similar O-H···N hydrogen bonding motif is highly anticipated to be a primary structural driver in the crystal packing of this compound.
Other potential intermolecular interactions that could influence the crystal packing include:
π-π Stacking: Interactions between the aromatic phenyl and/or pyridyl rings of adjacent molecules. researchgate.netnih.gov
C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings could interact with the π-electron clouds of nearby aromatic rings.
C-H···O Interactions: Weak hydrogen bonds may form between C-H donors and the oxygen atom of the hydroxyl group. acs.org
Interactive Table: Crystallographic Data for Analogue Phenyl(pyridin-2-yl)methanol nih.gov
| Parameter | Value for Phenyl(pyridin-2-yl)methanol | Expected Influence on Target Compound |
| Crystal System | Orthorhombic | Could be similar, but influenced by the additional methyl group. |
| Space Group | Pna2₁ | Could be similar, but influenced by the additional methyl group. |
| Key Interaction | O—H···N Hydrogen Bond | Highly likely to be the primary supramolecular synthon. researchgate.netmdpi.com |
| Supramolecular Motif | Helical Chains | The presence of the methyl group might alter the chain packing but the motif itself is probable. |
| Dihedral Angle | 71.42 (10)° (Phenyl-Pyridine) | A significant twist between the two rings is expected to minimize steric hindrance. |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. mdpi.comwikipedia.orgresearchgate.net Many organic compounds, including those containing pyridine moieties, are known to exhibit polymorphism. acs.org The existence of different polymorphs arises from the various ways molecules can pack in a crystal lattice, often stabilized by a subtle interplay of different intermolecular forces.
For this compound, the presence of a strong hydrogen bond donor (O-H) and acceptor (pyridyl-N), along with aromatic rings capable of π-stacking, creates a high potential for polymorphism. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could favor different packing arrangements, leading to distinct polymorphic forms. For example, one polymorph might be dominated by the O-H···N chain motif, while another might feature a different hydrogen-bonding pattern or be stabilized more by π-stacking interactions.
Crystal engineering principles can be applied to understand and potentially control this phenomenon. researchgate.netrsc.org By recognizing the key intermolecular interactions, such as the robust O-H···N synthon, one can predict and design specific supramolecular architectures. The additional 4-methyl group on the pyridine ring, compared to its unsubstituted analogue, adds another variable that can influence crystal packing through steric effects or by participating in weak C-H···π or C-H···O interactions, further increasing the complexity and potential for polymorphic behavior.
Conformational Analysis and Dynamics
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental and computational data specifically for the compound this compound. While extensive research exists for structurally related pyridyl and phenylethanol derivatives, studies focusing on the precise conformational preferences, rotational barriers, and dynamic behavior of this specific molecule are not publicly available.
The conformational landscape of molecules like this compound is determined by the spatial arrangement of its constituent atoms, which can be influenced by factors such as steric hindrance, intramolecular hydrogen bonding, and the electronic effects of the aromatic rings. The rotation around the single bonds, particularly the C-C bond connecting the chiral center to the pyridine ring and the C-C bond connecting it to the phenyl ring, would define the molecule's preferred shapes or conformers.
Experimental Probes of Conformational Preferences in Solution and Solid State
Experimental techniques are crucial for determining the three-dimensional structure and conformational preferences of a molecule in different phases.
In the solid state, single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement within a crystal lattice. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's most stable conformation in the crystalline form. However, a search of crystallographic databases yielded no entries for this compound, indicating that its crystal structure has not been reported.
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational dynamics. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which helps in deducing the predominant conformation in a given solvent. Furthermore, the analysis of coupling constants can offer insights into the dihedral angles between adjacent protons. While NMR data is available for simpler, related structures, no specific NMR studies aimed at the conformational analysis of this compound have been published.
The following table summarizes the types of experimental data that would be necessary to determine the conformational preferences of this compound.
| Experimental Technique | Type of Information Provided | Status for this compound |
| Single-Crystal X-ray Diffraction | Precise 3D structure in the solid state, including bond lengths, bond angles, and torsion angles. | Data not available. |
| NMR Spectroscopy (NOESY, ROESY) | Information on through-space proton-proton distances to determine solution-phase conformation. | Data not available. |
| NMR Spectroscopy (Coupling Constants) | Information on dihedral angles, which helps define the relative orientation of substituents. | Data not available. |
| Infrared (IR) Spectroscopy | Can sometimes distinguish between conformers based on characteristic vibrational frequencies (e.g., O-H stretching). | Data not available for conformational analysis. |
Barrier to Rotation and Inversion Studies
The rotation around single bonds in a molecule is not entirely free and is hindered by an energy barrier. The magnitude of this rotational barrier determines the rate of interconversion between different conformers.
Experimental studies to determine these barriers often involve dynamic NMR (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to calculate the activation energy for bond rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce, and the rate of exchange can be determined from the lineshape analysis.
Computational chemistry provides a powerful alternative for studying rotational barriers. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map the potential energy surface of the molecule as a function of the dihedral angle of interest. By identifying the energy of the ground state (stable conformer) and the transition state for rotation, the energy barrier can be calculated.
Unfortunately, no specific experimental or computational studies on the barriers to rotation for the key single bonds in this compound have been reported in the scientific literature. Such studies would be invaluable for understanding the molecule's flexibility and the dynamics of its conformational exchange.
The table below outlines the methodologies used for studying rotational barriers and their current status for the target compound.
| Methodology | Description | Status for this compound |
| Dynamic NMR (DNMR) Spectroscopy | Measures the rate of conformational exchange by analyzing temperature-dependent changes in NMR spectra. | No studies have been reported. |
| Computational Chemistry (e.g., DFT) | Calculates the potential energy surface for bond rotation to determine the energy barrier between conformers. | No specific computational studies have been published. |
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on the compound This compound are not present in publicly accessible research.
While the methodologies outlined in the request—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, and Molecular Dynamics (MD) simulations—are standard and powerful tools in computational chemistry for characterizing novel molecules, it appears that this particular compound has not been the subject of published, in-depth theoretical studies.
Therefore, generating a scientifically accurate article with detailed research findings and specific data tables for "this compound" as requested is not possible without fabricating data. To maintain scientific integrity and accuracy, we cannot provide an analysis that is not supported by existing research.
Should peer-reviewed studies on the computational and theoretical properties of "this compound" become available in the future, a detailed article conforming to the requested structure could be generated.
Computational and Theoretical Investigations
Prediction and Validation of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used for the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations can aid in the structural elucidation and assignment of experimental spectra. The synergy between experimental NMR data and DFT calculations has become a powerful tool in confirming molecular structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol (Note: These are hypothetical values based on computational predictions for similar structures and have not been experimentally validated.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 7.20 - 7.40 | 120.0 - 122.0 |
| Pyridine-H5 | 6.80 - 7.00 | 123.0 - 125.0 |
| Pyridine-H6 | 8.30 - 8.50 | 148.0 - 150.0 |
| 4-Methyl-H | 2.30 - 2.50 | 20.0 - 22.0 |
| Phenyl-H (ortho) | 7.50 - 7.70 | 127.0 - 129.0 |
| Phenyl-H (meta) | 7.20 - 7.40 | 128.0 - 130.0 |
| Phenyl-H (para) | 7.10 - 7.30 | 126.0 - 128.0 |
| Ethan-CH₃ | 1.80 - 2.00 | 28.0 - 30.0 |
| Ethan-OH | 5.00 - 6.00 | - |
| Pyridine-C2 | - | 160.0 - 162.0 |
| Pyridine-C4 | - | 147.0 - 149.0 |
| Phenyl-C (ipso) | - | 145.0 - 147.0 |
| Ethan-C (quaternary) | - | 75.0 - 77.0 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides significant insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, a likely route involves the Grignard reaction between a phenylmagnesium halide and 1-(4-methylpyridin-2-yl)ethan-1-one, or the reaction of phenyllithium (B1222949) with the same ketone.
The Grignard reaction mechanism has been a subject of computational studies, which have moved beyond simple models to include the complex nature of the Grignard reagent in solution. nih.govnih.gov Theoretical calculations can map out the potential energy surface for the nucleophilic addition of the phenyl group to the carbonyl carbon of the precursor ketone. This would involve locating the transition state structure and calculating the activation barrier for this key bond-forming step. The energy profile would also include the energies of the reactants, intermediates (such as the magnesium alkoxide), and the final product after hydrolysis.
Table 2: Hypothetical Energy Profile for the Grignard Synthesis of this compound (Note: These values are illustrative and would require specific DFT calculations for accurate determination.)
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | 1-(4-methylpyridin-2-yl)ethan-1-one + Phenylmagnesium Bromide | 0 |
| Transition State | [Complex of ketone and Grignard reagent]‡ | +10 to +15 |
| Intermediate | Magnesium alkoxide of this compound | -20 to -25 |
| Product | This compound | -30 to -35 (after hydrolysis) |
As this compound is a chiral molecule, understanding the stereoselectivity of its synthesis is of great importance. If a prochiral ketone is reduced or if a chiral catalyst is used in the Grignard reaction, computational modeling can be employed to predict the enantiomeric excess. This involves calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers. A lower activation energy for one transition state would indicate a preference for the formation of the corresponding enantiomer. These computational models can elucidate the role of steric and electronic factors in determining the stereochemical outcome of the reaction.
Structure-Property Relationship (SPR) Modeling for Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a compound with its physical and chemical properties. For pyridine (B92270) derivatives, QSPR models have been developed to predict a range of properties, including thermodynamic parameters. researchgate.net
For this compound, QSPR models could be developed to predict non-biological properties such as boiling point, vapor pressure, and solubility in various solvents. These models are built using a set of molecular descriptors that quantify different aspects of the molecular structure.
Table 3: Relevant Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Examples | Potential Correlated Properties |
| Constitutional | Molecular Weight, Number of Rings | Boiling Point, Vapor Pressure |
| Topological | Wiener Index, Kier & Hall Indices | Molar Refractivity, Surface Tension |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Density |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Polarity, Reactivity |
The development of a robust QSPR model would involve calculating a wide array of these descriptors for a series of structurally related compounds with known experimental property data. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. Such a model could then be used to estimate the properties of this compound.
Reactivity and Reaction Mechanisms
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, allowing for reactions with electrophiles, metal centers, and oxidizing agents.
The pyridine nitrogen atom acts as a Lewis base and can donate its lone pair of electrons to coordinate with a variety of metal ions and Lewis acids, forming coordination complexes. wikipedia.orgnih.gov Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with transition metals like palladium(II), cobalt(II), and zinc(II). nih.govrsc.org The steric bulk of the 1-phenylethan-1-ol substituent at the 2-position of the pyridine ring may influence the geometry and stability of the resulting metal complexes. wikipedia.org Pyridine-based ligands can form diverse structures, from simple mononuclear complexes to intricate coordination polymers. researchgate.net
| Metal Ion | Ligand Type | Typical Complex Geometry | Reference |
|---|---|---|---|
| Pd(II) | 4-Substituted Pyridines | Square-planar | nih.gov |
| Co(II) | 2-Substituted Pyridines | Tetrahedral | rsc.org |
| Zn(II) | 2-Substituted Pyridines | Tetrahedral | rsc.org |
N-Alkylation: The nucleophilic nitrogen atom can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary pyridinium (B92312) salt. researchgate.netfabad.org.tr This reaction converts the neutral pyridine ring into a positively charged pyridinium ring, which significantly alters the compound's properties, including its solubility and the electron density of the ring system. The reaction is typically carried out by treating the pyridine derivative with an alkylating agent in a suitable solvent. la-press.org
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The formation of the N-oxide group alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. nih.gov For instance, N-oxidation can facilitate nucleophilic substitution at the C2 and C4 positions. The oxidation of the related 4-methylpyridine (B42270) has been studied on various catalysts. ijcce.ac.irmdpi.com
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl and Pyridyl Rings
The presence of both a phenyl and a 4-methylpyridyl group in 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol offers multiple sites for aromatic substitution reactions. The outcome of such reactions is governed by the electronic properties of the rings and the substituents they bear.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, including benzene (B151609) and pyridine derivatives. fiveable.melibretexts.orgmasterorganicchemistry.com The feasibility and regioselectivity of EAS on the phenyl and pyridyl rings of the target molecule are influenced by the substituents.
The phenyl ring is substituted with a tertiary alcohol group, which is generally considered an activating group and an ortho, para-director due to the electron-donating effect of the oxygen's lone pairs through resonance. However, under strongly acidic conditions often required for EAS, the hydroxyl group can be protonated, converting it into a deactivating, meta-directing group.
The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack. rsc.org The nitrogen atom deactivates the ring towards electrophiles. The methyl group at the 4-position is an activating group, directing electrophiles to the ortho and para positions relative to itself (positions 3 and 5). The bulky tertiary alcohol group at the 2-position will sterically hinder attack at the 3-position. Therefore, electrophilic substitution on the pyridyl ring, if it occurs, would be expected to favor the 5-position.
A computational study on the nitration of pyridine derivatives suggests that such reactions can proceed via a stepwise polar mechanism. rsc.org However, under the strongly acidic conditions required for nitration, the pyridine nitrogen would be protonated, further deactivating the ring to electrophilic attack. rsc.org
| Ring System | Substituent Effects | Predicted Regioselectivity for EAS |
| Phenyl | -C(OH)(CH₃)(4-Me-Pyr) group: Activating (ortho, para-directing) under neutral/mild conditions; Deactivating (meta-directing) under strong acid. | ortho and para positions favored under non-acidic conditions. meta position favored under strongly acidic conditions. |
| Pyridyl | Nitrogen atom: Deactivating. 4-Methyl group: Activating (ortho, para-directing). 2-Alkyl group: Weakly activating, sterically hindering. | Position 5 is the most likely site for substitution, though the ring is generally deactivated. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is more favorable on electron-deficient aromatic rings, such as pyridine, particularly when a good leaving group is present. nih.govsci-hub.seyoutube.com The phenyl ring of this compound, being electron-rich, is not expected to undergo SNAr unless it is substituted with strong electron-withdrawing groups.
The 4-methylpyridine ring, being electron-deficient, is more susceptible to nucleophilic attack than the phenyl ring. For an SNAr reaction to occur, a leaving group (such as a halide) would need to be present on the ring. In the parent molecule, there are no such leaving groups. However, if a derivative were synthesized with a leaving group at the 2- or 6-position of the pyridine ring, nucleophilic substitution would be a plausible reaction. Research on halopyridines has shown that they readily undergo nucleophilic substitution with various nucleophiles. sci-hub.se Computational studies suggest that for many SNAr reactions on heterocycles like pyridine, a concerted mechanism may be common. nih.gov
Rearrangement Reactions Involving the Alcohol and Aromatic Moieties
The tertiary alcohol structure of this compound makes it susceptible to acid-catalyzed rearrangement reactions that proceed through a carbocation intermediate. The most probable type of rearrangement is a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.inlibretexts.org
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. Departure of water generates a tertiary carbocation, which is stabilized by the adjacent phenyl and pyridyl rings. This carbocation can then undergo a 1,2-shift of either a methyl group, the phenyl group, or the pyridyl group to form a more stable carbocation, if possible. However, since the initial carbocation is already tertiary and benzylic/pyridylic, rearrangement will be driven by factors such as the migratory aptitude of the adjacent groups and the relative stability of the resulting carbocation.
The migratory aptitude generally follows the order: aryl > alkyl. Therefore, a 1,2-phenyl shift is a likely rearrangement pathway.
Plausible Wagner-Meerwein Rearrangement Pathway:
Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol by an acid catalyst.
Formation of a tertiary carbocation: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation at the benzylic/pyridylic position.
1,2-Aryl or Alkyl Shift: A phenyl or methyl group migrates from the carbocationic center to an adjacent carbon. Given the higher migratory aptitude of the phenyl group, its migration is more probable. This would lead to a new carbocation.
Deprotonation/Nucleophilic Attack: The rearranged carbocation can be quenched by a nucleophile (e.g., water) or lose a proton to form an alkene.
The specific products formed would depend on the reaction conditions, including the acid used, the temperature, and the solvent. lscollege.ac.in The stability of the carbocation intermediates plays a crucial role in determining the outcome of such rearrangements. libretexts.org
| Rearrangement Type | Migrating Group | Initial Carbocation | Rearranged Carbocation | Potential Product(s) |
| Wagner-Meerwein | Phenyl | Tertiary, benzylic, pyridylic | Secondary | Ketone after tautomerization |
| Wagner-Meerwein | Methyl | Tertiary, benzylic, pyridylic | Tertiary, benzylic | Alkene after elimination |
Stereochemical Stability and Epimerization Pathways
The central carbon atom bonded to the hydroxyl group, the phenyl ring, the pyridyl ring, and the methyl group is a chiral center. Therefore, this compound can exist as a pair of enantiomers. The stereochemical stability of this chiral center is a key aspect of its chemistry.
Under neutral or basic conditions, the stereocenter is expected to be stable, and the enantiomers would not readily interconvert. However, under acidic conditions, the formation of a planar carbocation intermediate can lead to racemization or epimerization. acs.org
Epimerization Mechanism:
Protonation and Water Elimination: As with rearrangement reactions, the process begins with the protonation of the hydroxyl group and its departure as water.
Formation of a Planar Carbocation: The resulting tertiary carbocation is sp²-hybridized and has a planar geometry.
Nucleophilic Attack: A nucleophile, such as water, can attack the planar carbocation from either face with equal probability.
Formation of a Racemic Mixture: This non-stereospecific attack leads to the formation of both enantiomers, resulting in a racemic mixture if the reaction goes to completion.
This process of racemization via a carbocation intermediate is a common pathway for chiral tertiary alcohols. acs.org The stability of the carbocation intermediate will influence the facility of this process. The presence of both phenyl and pyridyl groups, which can stabilize the carbocation through resonance, suggests that epimerization could occur under relatively mild acidic conditions. The selective epimerization of alcohols is a known transformation in organic synthesis, often proceeding through an oxidation-reduction sequence or, in cases like this, via carbocationic intermediates. nih.govescholarship.org
| Condition | Stereochemical Outcome | Mechanism |
| Neutral/Basic | Stereochemically stable | No facile pathway for inversion of configuration. |
| Acidic | Racemization/Epimerization | Formation of a planar tertiary carbocation intermediate allows for non-stereospecific nucleophilic attack. |
Exploration of 1 4 Methylpyridin 2 Yl 1 Phenylethan 1 Ol As a Synthetic Building Block
Utilization in the Construction of Complex Organic Scaffolds
The pyridine (B92270) ring, a key component of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol, is a ubiquitous feature in a vast array of bioactive natural products and pharmaceuticals. nih.gov The nitrogen atom within the pyridine ring can serve as a hydrogen bond acceptor, which is a critical interaction for the binding of molecules to biological targets like enzymes and receptors. This inherent property makes pyridine-containing compounds, including this compound, attractive starting materials for the synthesis of medicinally relevant scaffolds.
The structural framework of this compound can be incorporated into larger, more complex molecules through various synthetic transformations. The hydroxyl group can be functionalized or replaced to append new fragments, while the pyridine ring can undergo a range of substitution reactions. For instance, the closely related (S)-1-pyridin-2-yl-ethanol is a key intermediate in the synthesis of Kynurenine 3-monooxygenase inhibitors, which are investigated for the treatment of pancreatitis. alfachemic.com This highlights the potential of chiral pyridyl alcohols in constructing therapeutically significant and complex molecular architectures.
The presence of the 4-methyl group on the pyridine ring of the title compound, as compared to its unsubstituted analog, can influence the electronic and steric properties of the molecule, potentially leading to altered reactivity and selectivity in synthetic transformations, thereby allowing for the construction of unique and diverse organic scaffolds.
Role as a Chiral Precursor or Intermediate in Asymmetric Synthesis
Chiral pyridyl alcohols, such as this compound, are highly valued as building blocks for the synthesis of enantiopure pharmaceuticals and agrochemicals. The production of single-enantiomer drugs is of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
The primary method for obtaining enantiopure this compound would be through the asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-4-methylpyridine (B1362710). This transformation can be achieved with high enantioselectivity using various catalytic systems, as illustrated in the following table.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Transition Metal Catalysts with Chiral Ligands | Prochiral Ketones | Chiral Alcohols | Often >90% | High |
| Biocatalysis (e.g., enzymes) | Prochiral Ketones | Chiral Alcohols | Can approach >99% | Variable |
Once obtained in an enantiomerically pure form, this compound can serve as a chiral precursor. Its stereogenic center can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex target molecules with a specific, desired stereochemistry. The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions that proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the nucleophile.
Development of New Reactions Facilitated by its Unique Structural Features
The distinct structural characteristics of this compound open avenues for the development of novel synthetic methodologies. The juxtaposition of the chiral alcohol functionality and the pyridine ring offers opportunities for catalyst design and the exploration of new reaction pathways.
The nitrogen atom of the pyridine ring can act as an internal ligand, coordinating to a metal center and influencing the reactivity and selectivity of reactions at or near the chiral center. This intramolecular coordination could be exploited in the design of new asymmetric catalysts where the compound itself, or a derivative, acts as a chiral ligand.
Furthermore, the pyridine moiety can be transformed into other functional groups, providing a handle for further synthetic elaborations. For example, the pyridine ring can be selectively reduced to a piperidine, a common motif in many pharmaceuticals. nih.gov The ability to perform such transformations on a chiral molecule without disturbing the stereogenic center is a valuable tool in synthetic chemistry.
The development of highly enantioselective and chemoselective reactions is a central goal in modern organic synthesis. The unique electronic and steric environment created by the combination of the phenyl, methyl, and pyridine groups in this compound could be harnessed to achieve high levels of control in a variety of chemical transformations, leading to the efficient synthesis of valuable and complex chiral molecules.
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
Systematic Modification of the Pyridyl and Phenyl Moieties
The synthesis of analogues of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol often involves the strategic modification of both the pyridyl and phenyl rings. These modifications allow for a detailed investigation of electronic and steric effects on the molecule's behavior. A prominent method for creating a library of such tertiary alcohols is the lithiation-borylation methodology. bris.ac.uk This approach facilitates the synthesis of highly enantioenriched 1-heteroaryl-1-arylalkyl tertiary alcohols. bris.ac.uk
The process involves the reaction of a configurationally stable lithiated carbamate (B1207046) with various heterocyclic pinacol (B44631) boronic esters, followed by oxidation. bris.ac.uk This technique allows for the introduction of diverse substituents on both the aromatic (phenyl) and heteroaromatic (pyridyl) rings. For instance, modifications to the phenyl ring can include the introduction of electron-donating or electron-withdrawing groups at different positions (ortho, meta, para), while the pyridyl moiety can be altered by changing the position of the nitrogen atom or adding further substituents.
Research has shown that the yields and enantioselectivity of these reactions are sensitive to the nature of the substituents. For example, in the synthesis of related 1-pyridyl-1-arylethanol derivatives, variations in the aryl group from phenyl to 4-methoxyphenyl (B3050149) (4-MeO-Ph) or 4-chlorophenyl (4-Cl-Ph) have been successfully implemented, demonstrating the versatility of the synthetic route. bris.ac.uk
Table 1: Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohol Analogues via Lithiation-Borylation
This table illustrates the outcomes of applying a generalized lithiation-borylation methodology to various aryl and heteroaryl precursors, analogous to the synthesis of derivatives of this compound. Data is representative of findings in the field. bris.ac.uk
| Heteroaryl Group | Aryl Group | Yield (%) | Enantiomeric Ratio (er) |
| 2-Pyridyl | Phenyl | 85 | 97:3 |
| 2-Pyridyl | 4-MeO-Ph | 84 | 97:3 |
| 2-Pyridyl | 4-F-Ph | 80 | 97:3 |
| 2-Pyridyl | 3-MeO-Ph | 83 | 97:3 |
| 3-Pyridyl | Phenyl | 78 | 98:2 |
| 2-Quinolyl | Phenyl | 82 | 98:2 |
Synthesis and Characterization of Stereoisomers and Diastereomers
The central carbon atom bonded to the hydroxyl group in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers: (R)-1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol and (S)-1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol. The synthesis of enantiomerically pure or enriched forms of this and related chiral alcohols is a significant objective, as the biological activity and chemical properties of stereoisomers can differ substantially.
Asymmetric synthesis is the primary strategy for obtaining specific stereoisomers. One major route is the asymmetric reduction of the corresponding prochiral ketone, 2-(1-phenylethanoyl)-4-methylpyridine. This can be achieved using various catalytic systems. For example, asymmetric transfer hydrogenation using chiral ruthenium complexes or catalytic hydrogenation with chiral iridium or rhodium catalysts and specific ligands has proven effective for producing chiral pyridyl alcohols with high enantioselectivity. google.com
A patent for the synthesis of related (R)-phenyl(pyridin-2-yl)methanol derivatives highlights the use of a chiral ligand and an iridium metal complex to catalyze the hydrogenation of the ketone precursor, achieving high yields and excellent enantiomeric excess (ee). google.com The choice of catalyst, ligand, and reaction conditions is critical for controlling the stereochemical outcome.
Table 2: Asymmetric Synthesis of Chiral Pyridyl Alcohols
This table summarizes representative results from the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone, a precursor structurally similar to that of the title compound, using different catalytic systems. google.com
| Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Bisphosphine | 92 | 95 |
| [Ir(COD)Cl]₂ / Chiral Ligand I-4 | Bisphosphine | 94 | 90 |
| Ru(II) / SunPhos/Daipen | Bisphosphine/Diamine | >99 | 99 |
Once synthesized, the characterization and determination of the absolute configuration of the stereoisomers are performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, and for crystalline compounds, single-crystal X-ray analysis. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is routinely used to determine the enantiomeric excess of the product.
Investigating the Impact of Structural Changes on Chemical Reactivity and Stability
The systematic modifications described in the preceding sections have a profound impact on the chemical reactivity and stability of the resulting analogues. These effects are often a combination of steric hindrance and electronic influences exerted by the substituents.
Electronic Effects: The position of the nitrogen atom within the pyridyl ring and the nature of substituents on either ring can significantly alter the electronic properties of the molecule. The pyridine (B92270) nitrogen is a Lewis basic site and can coordinate to metal catalysts. This coordination is often a crucial step in catalytic reactions but can also lead to catalyst inhibition. bris.ac.uk Modifications that change the electron density on the nitrogen or sterically hinder its access can therefore dramatically affect reaction rates and pathways. For example, studies on related compounds have shown that moving the nitrogen from the 2-position to the 4-position of the pyridyl ring can lead to lower yields and enantioselectivities in certain asymmetric syntheses. bris.ac.uk
Stability and Side Reactions: Structural changes can also influence the stability of both the final alcohol product and key reaction intermediates. For instance, in the lithiation-borylation synthesis of tertiary boronic esters, certain structural motifs are more prone to side reactions like protodeboronation (the replacement of the boronic ester group with a hydrogen atom). bris.ac.uk This side reaction reduces the yield of the desired tertiary alcohol and is influenced by the electronic stability of the intermediate species. It has been observed that analogues with a 4-pyridyl group can be more susceptible to protodeboronation compared to their 2-pyridyl counterparts, leading to lower isolated yields of the target alcohol. bris.ac.uk
Table 3: Structure-Reactivity Observations in Pyridyl Alcohol Synthesis
This table outlines how specific structural modifications in pyridyl alcohol precursors can influence reaction outcomes, based on general findings in the field. bris.ac.uk
| Structural Modification | Observation | Potential Reason |
| Changing from 2-pyridyl to 4-pyridyl isomer | Lower yields and enantioselectivities | Altered coordination to catalyst; increased propensity for side reactions. |
| Introduction of electron-withdrawing groups on the phenyl ring | Can alter reaction rates | Modification of the electronic character of the ketone precursor. |
| Presence of bulky ortho-substituents | May decrease reaction efficiency | Steric hindrance around the reaction center. |
| Substrate prone to protodeboronation | Formation of a significant byproduct | Instability of the tertiary boronic ester intermediate under reaction conditions. |
Advanced Analytical Methodologies for the Compound
Chromatographic Techniques for Separation and Purity Assessment (e.g., Chiral HPLC, GC-MS)
The separation and purity assessment of "1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol" heavily rely on chromatographic methods. Due to its chiral nature, enantioselective chromatography is of paramount importance.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the cornerstone for the separation of the enantiomers of "this compound." The selection of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for the resolution of a wide range of chiral compounds, including those with alcohol and aromatic functionalities. For a compound with both a phenyl and a pyridyl group adjacent to the chiral center, CSPs like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are likely to provide effective enantioseparation.
The mobile phase composition plays a significant role in optimizing the separation. A normal-phase mode, utilizing eluents such as hexane/isopropanol or hexane/ethanol (B145695) mixtures, often provides good selectivity for this class of compounds. The inclusion of a small amount of an amine additive, like diethylamine, can improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase. Reversed-phase methods, employing aqueous buffers with organic modifiers like acetonitrile or methanol, can also be explored, particularly with modified cyclodextrin-based CSPs.
Interactive Data Table: Hypothetical Chiral HPLC Parameters for Enantioseparation
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H) | Beta-cyclodextrin bonded to silica gel |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine | Acetonitrile/Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) | (S)-enantiomer before (R)-enantiomer (hypothetical) |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the purity assessment of "this compound" and for the analysis of any volatile impurities. For the separation of its enantiomers by GC, a chiral capillary column is required. Cyclodextrin-based stationary phases, such as those derivatized with alkyl or acyl groups, are commonly employed for the resolution of chiral alcohols.
The operational parameters for GC-MS analysis would involve a temperature-programmed oven to ensure the elution of the compound without thermal degradation. The injector temperature would be optimized to ensure efficient volatilization without causing decomposition. The mass spectrometer, coupled to the gas chromatograph, allows for the identification of the compound and any co-eluting impurities based on their mass spectra.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of "this compound." Electron ionization (EI) is a common technique used in GC-MS that provides detailed fragmentation patterns.
The molecular ion peak (M+) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for "this compound" would likely involve:
Alpha-cleavage: The cleavage of the bond between the carbon bearing the hydroxyl group and the phenyl or pyridyl ring. This would lead to the formation of stable benzoyl or pyridoyl cations.
Loss of a methyl group: Cleavage of the C-C bond to release a methyl radical, resulting in a fragment ion with a mass 15 units less than the molecular ion.
Loss of a water molecule: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass 18 units less than the molecular ion.
Cleavage of the phenyl or pyridyl ring: Fragmentation of the aromatic and heterocyclic rings can also occur, leading to characteristic fragment ions.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]+ | [C14H15NO]+ | 213 |
| [M-CH3]+ | [C13H12NO]+ | 198 |
| [M-H2O]+ | [C14H13N]+ | 195 |
| [C6H5CO]+ | Benzoyl cation | 105 |
| [C5H4N(CH3)CO]+ | 4-Methylpyridin-2-oyl cation | 120 |
| [C6H5]+ | Phenyl cation | 77 |
| [C5H4N(CH3)]+ | 4-Methylpyridine (B42270) cation | 92 |
Development of Novel Detection and Quantification Methods
The development of sensitive and specific detection and quantification methods is crucial for various applications, including pharmacokinetic studies and quality control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and selective technique for the quantification of "this compound" in complex matrices such as biological fluids or pharmaceutical formulations. This method combines the separation power of HPLC with the specificity of tandem mass spectrometry. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be monitored, which significantly reduces background noise and enhances sensitivity. A stable isotope-labeled internal standard would typically be used to ensure high accuracy and precision.
Electrochemical Detection:
For certain applications, HPLC with electrochemical detection (HPLC-ED) could be explored as a novel detection method. The pyridine (B92270) moiety of the molecule may be susceptible to oxidation or reduction at a specific potential, allowing for sensitive and selective detection. This method could offer an alternative to UV detection, particularly in matrices where UV-absorbing interferences are present.
Capillary Electrophoresis (CE):
Capillary electrophoresis, particularly with chiral selectors added to the background electrolyte, presents another avenue for the enantioseparation and quantification of "this compound." CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.
Future Research Directions and Emerging Applications in Chemical Science
Integration into Advanced Materials and Supramolecular Assemblies
The molecular architecture of 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol provides key functionalities for its incorporation into sophisticated materials and self-assembling systems. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the hydroxyl group can serve as a hydrogen bond donor. This dual capability facilitates the formation of predictable intermolecular interactions, which are fundamental to the construction of supramolecular assemblies. nih.gov
Future investigations are likely to focus on exploiting these features to design and synthesize novel crystalline solids, liquid crystals, and gels. The directionality of the hydrogen bonds and the potential for metal coordination can be utilized to guide the self-assembly process, leading to materials with tailored network structures and properties. For instance, the formation of one-, two-, or three-dimensional coordination polymers can be envisaged, where the compound acts as a ligand bridging metal centers. nih.gov The chirality of the molecule could also be exploited to create chiral supramolecular structures, which are of great interest for applications in enantioselective separations and asymmetric catalysis.
Potential in Catalysis and Ligand Design for Organometallic Chemistry
The field of asymmetric catalysis is a promising area for the application of this compound. Chiral pyridine-containing ligands have been extensively used in a wide array of stereoselective transformations. diva-portal.orgnih.govhkbu.edu.hk The presence of a chiral center adjacent to the coordinating pyridine nitrogen and the hydroxyl group makes this compound an attractive candidate for a chiral ligand.
Its bidentate N,O-coordination capability allows for the formation of stable chelate rings with a variety of transition metals, which is a key feature for many successful catalysts. mdpi.comd-nb.info The steric and electronic properties of the ligand can be fine-tuned by modifications to the phenyl or pyridine rings, allowing for the optimization of catalytic activity and enantioselectivity. diva-portal.org Future research will likely involve the synthesis of organometallic complexes with metals such as palladium, rhodium, iridium, and ruthenium, and their evaluation in catalytic processes like asymmetric hydrogenation, allylic alkylation, and hydrosilylation. diva-portal.orgnih.gov The compound's structural similarity to other pyridinyl alcohols that have shown success in catalysis further supports its potential in this area. mdpi.comresearchgate.net
Development of Innovative Spectroscopic Probes or Sensors
The development of new spectroscopic probes for the detection of ions and small molecules is a continually expanding field of research. Pyridine derivatives are often incorporated into the structure of such probes due to their ability to interact with analytes through coordination or hydrogen bonding, leading to a measurable change in spectroscopic properties like fluorescence or absorbance. rsc.orgnih.govmdpi.com
While this compound itself is not inherently fluorescent, it can serve as a versatile scaffold for the development of such sensors. The phenyl or pyridine ring could be functionalized with a fluorophore, creating a system where binding of an analyte to the pyridinyl alcohol moiety perturbs the electronic structure of the fluorophore, resulting in a change in its emission. The chiral nature of the compound could also be leveraged to develop probes for the enantioselective recognition of chiral analytes. Future work in this area would involve the chemical modification of the parent molecule to introduce signaling units and the subsequent investigation of the photophysical response of these new derivatives to various analytes.
Exploration of its Role in Fundamental Mechanistic Studies
A deeper understanding of chemical reaction mechanisms is crucial for the development of new and improved chemical transformations. Pyridine and alcohol functionalities are ubiquitous in organic chemistry and play important roles in many reaction mechanisms, for example, as catalysts, ligands, or reactants. nih.govacs.orgechemi.com
This compound, with its well-defined structure, can serve as a valuable tool for probing the mechanisms of reactions involving these functional groups. For instance, it could be employed to study the kinetics and thermodynamics of ligand exchange reactions in organometallic complexes or to investigate the role of hydrogen bonding in catalytic cycles. researchgate.net The methyl group on the pyridine ring and the phenyl group on the carbinol center provide spectroscopic handles that can be monitored by techniques such as NMR to follow the course of a reaction and identify intermediates. acs.org Such fundamental studies can provide insights that are broadly applicable to the design of more efficient catalysts and synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Methylpyridin-2-yl)-1-phenylethan-1-ol, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting pyridin-2-yl-4-oxobutanal derivatives with 1-(4-methoxyphenyl)ethan-1-amine. Key parameters include:
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) achieves >95% purity .
- Validation : Monitor reaction progress via TLC and confirm product identity using H/C NMR (e.g., δ 1.57 ppm for methyl groups) .
Q. How can spectroscopic techniques characterize this compound?
- NMR Analysis :
- H NMR: Peaks at δ 7.43 (m, 2H) and 7.28–7.39 (m, 2H) confirm aromatic protons; δ 4.13 (dd, Hz) indicates the alcohol moiety.
- C NMR: Signals at δ 174.8 ppm (carbonyl) and 24.9 ppm (methyl) validate structural motifs .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 228.149).
Q. What crystallographic methods are suitable for determining its solid-state structure?
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. Key steps:
- Data collection: High-resolution (≤1.0 Å) X-ray diffraction.
- Twinning analysis: Employ Hooft/Y statistics to address crystal imperfections.
- Validation: Check R-factor convergence (<5%) and electron density maps for missing atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Root Causes : Variability in catalyst loading, solvent polarity, or moisture sensitivity.
- Troubleshooting :
- Design DOE (Design of Experiments) to isolate variables (e.g., reaction time vs. temperature).
- Validate intermediates via in-situ FTIR or HPLC-MS to detect side reactions .
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- DFT Calculations :
- Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO/LUMO energies.
- Solvent effects: Include PCM models (e.g., ethanol) for redox potential accuracy.
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes with pyridine-binding sites) using AutoDock Vina .
Q. What mechanistic insights exist for its participation in catalytic asymmetric reactions?
- Case Study : In TiCl₃-mediated reductive condensations, the alcohol acts as a nucleophile.
- Stereochemical control: Chiral auxiliaries (e.g., Evans’ oxazolidinones) induce enantioselectivity.
- Monitoring: Use F NMR to track fluorinated intermediates .
Q. How does structural modification impact its biological activity?
- SAR Studies :
- Pyridine Ring : Methyl substitution at C4 enhances metabolic stability (vs. C2/C3).
- Phenyl Group : Electron-withdrawing substituents (e.g., -NO₂) increase binding affinity to receptors.
- Validation : Compare IC₅₀ values in enzyme inhibition assays .
Q. What protocols assess its stability under oxidative/reductive conditions?
- Oxidative Stress Test : Expose to H₂O₂ (3% v/v) in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Reductive Stability : Treat with NaBH₄ in ethanol; analyze ketone formation via FTIR (C=O stretch at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
